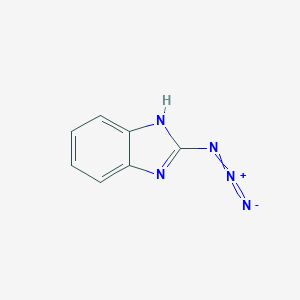

2-Azido-1H-benzimidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-azido-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5/c8-12-11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRSLTHRDZOACJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061745 | |

| Record name | 1H-Benzimidazole, 2-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1516-74-1 | |

| Record name | 2-Azido-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1516-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole, 2-azido- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole, 2-azido- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benzimidazole, 2-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-azido-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2 Azido 1h Benzimidazole

Azide-Tetrazole Isomerization Pathways and Equilibrium

The 2-azido-1H-benzimidazole molecule exists in a dynamic equilibrium with its ring-closed tautomer, tetrazolo[1,5-a]benzimidazole. This type of valence tautomerism, known as azide-tetrazole isomerization, is a well-documented phenomenon in azole chemistry. The position of the equilibrium is highly sensitive to the surrounding chemical environment, including the physical state, solvent polarity, and the pH of the medium.

For neutral azidoazoles, including this compound, the equilibrium predominantly favors the open-chain azide (B81097) form. nih.gov Spectroscopic evidence, such as a strong absorption band around 2130 cm⁻¹ in the infrared spectrum, is characteristic of the azide group and confirms its prevalence in neutral conditions. nih.gov

However, the equilibrium can be dramatically shifted towards the fused tetrazole ring system upon deprotonation of the benzimidazole (B57391) N-H. In the resulting anion, the tetrazole form is significantly stabilized and becomes the predominant species. nih.gov This shift is attributed to the delocalization of the negative charge within the aromatic tetrazole ring, which provides greater stabilization compared to the localized charge on the azide-bearing benzimidazole anion. The direction of this equilibrium is reversible; acidification of the anionic tetrazole solution leads to the reappearance of the azide tautomer.

The polarity of the solvent also plays a crucial role. An increase in solvent polarity tends to favor the formation of the tetrazole tautomer, even in neutral species, due to the tetrazole's larger dipole moment. For instance, in some azido-pyrimidine systems, increasing solvent polarity from a nonpolar solvent like CCl₄ to a highly polar solvent like DMSO significantly increases the proportion of the tetrazole form in the equilibrium mixture. researchgate.net

Table 1: Factors Influencing Azide-Tetrazole Equilibrium

| Factor | Predominant Form | Rationale |

| Neutral Molecule | This compound (Azide) | Higher stability of the open-chain form. |

| Anionic Form | Tetrazolo[1,5-a]benzimidazolide (Tetrazole) | Enhanced charge delocalization and stabilization in the fused aromatic ring. |

| Increasing Solvent Polarity | Tetrazolo[1,5-a]benzimidazole (Tetrazole) | Stabilization of the more polar tetrazole tautomer. |

Nitrene Formation and Subsequent Reactivity

A cornerstone of the reactivity of this compound is its ability to serve as a precursor to the highly reactive 2-benzimidazolylnitrene intermediate. This is achieved through the extrusion of a molecule of dinitrogen (N₂), a process that can be initiated either photochemically or thermally. The resulting electron-deficient nitrene is not stable and rapidly undergoes further reactions, most notably intramolecular rearrangements.

Irradiation of this compound, or more precisely its stable tetrazole tautomer, with ultraviolet (UV) light provides a clean method for generating the 2-benzimidazolylnitrene. The photolysis process involves the absorption of a photon, which excites the molecule and leads to the cleavage of the N-N₂ bond, releasing gaseous nitrogen. google.com This method is often carried out at low temperatures in inert matrices, such as solid argon, which allows for the spectroscopic detection and characterization of the transient nitrene species by techniques like ESR (Electron Spin Resonance) spectroscopy. google.com The nitrene is typically formed in its triplet ground state, a diradical species that is highly reactive. nih.gov

Heating this compound in an inert solvent or in the gas phase also leads to the elimination of N₂ and the formation of 2-benzimidazolylnitrene. This process, known as thermolysis, typically requires elevated temperatures. Studies on analogous systems like 2-azidopyridine (B1249355) indicate that flash vacuum thermolysis (FVT) is an effective method for generating the corresponding nitrene. google.com The thermal decomposition is a first-order reaction where the rate-limiting step is the unimolecular cleavage of the azide bond. mdpi.com The activation energy for this process is substantial, reflecting the stability of the starting azide compound at ambient temperatures. researchgate.net

Once formed, the highly reactive 2-benzimidazolylnitrene intermediate readily undergoes intramolecular rearrangements. The most significant of these is a ring expansion reaction. Drawing analogy from the well-studied 2-pyridylnitrene system, the 2-benzimidazolylnitrene is expected to rearrange to a seven-membered ring species. google.com In this process, the nitrene nitrogen is incorporated into the ring, leading to the formation of a strained, cyclic carbodiimide (B86325) or a related diazacycloheptatetraene derivative. This type of rearrangement is a common fate for arylnitrenes that have a nitrogen atom in the ortho position. google.com

Information regarding the specific formation of cyanodiimine and iminobenzimidazolium intermediates from the rearrangement of 2-benzimidazolylnitrene is not available in the surveyed literature.

Intramolecular Rearrangements and Ring Expansions Involving Nitrene Species

Nucleophilic Reactions and Derivatization

The C2 position of the benzimidazole ring in this compound is electrophilic and susceptible to nucleophilic attack. The azide group (-N₃) can function as a leaving group, being displaced by various nucleophiles. This reactivity provides a pathway for the synthesis of a wide array of 2-substituted benzimidazole derivatives.

This nucleophilic aromatic substitution-type reaction allows for the introduction of diverse functionalities onto the benzimidazole scaffold. For example, reaction with amines or thiols would lead to the formation of 2-aminobenzimidazoles and 2-thiobenzimidazoles, respectively. The reactivity is analogous to that of 2-halobenzimidazoles, where the halide is readily displaced by strong nucleophiles. However, for the unsubstituted 1H-benzimidazole, strong nucleophiles can also act as bases, deprotonating the N1 position, which can retard the substitution reaction.

The reaction with phosphines, such as triphenylphosphine, is also a characteristic reaction of organic azides. This reaction, known as the Staudinger reaction, proceeds via nucleophilic attack of the phosphine (B1218219) on the terminal nitrogen of the azide group. This initially forms a phosphazide (B1677712) intermediate, which then typically loses N₂ to form an aza-ylide (or iminophosphorane). These intermediates are valuable in further synthetic transformations.

Table 2: Examples of Nucleophilic Derivatization Reactions

| Nucleophile | Reagent Example | Product Class |

| Amines | Primary/Secondary Amines (R₂NH) | 2-Aminobenzimidazoles |

| Thiols | Thiophenols (ArSH) | 2-(Arylthio)benzimidazoles |

| Alkoxides | Sodium Methoxide (NaOMe) | 2-Methoxybenzimidazoles |

| Phosphines | Triphenylphosphine (PPh₃) | 2-(Triphenylphosphoranylideneamino)benzimidazoles |

Reactions with Primary and Secondary Amines (e.g., Hydrazine (B178648) Hydrate (B1144303), Sulfanilamide)

The reaction of this compound with primary and secondary amines is a potential route to various N-substituted benzimidazole derivatives. Organic azides are known to react with nucleophiles, and a primary reaction pathway involves the Staudinger reaction, where an azide reacts with a phosphine to form an iminophosphorane. chem-station.comwikipedia.orgalfa-chemistry.com This intermediate can then be hydrolyzed to yield a primary amine. wikipedia.orgorganicchemistrytutor.com

While direct reactions of this compound with specific amines like hydrazine hydrate and sulfanilamide (B372717) are not extensively detailed in the surveyed literature, the general reactivity patterns of azides suggest plausible transformations. For instance, the reduction of the azido (B1232118) group to form 2-amino-1H-benzimidazole is a common transformation, which can then undergo further reactions. organicchemistrytutor.com The synthesis of 2-hydrazinobenzimidazoles has been reported via the reaction of hydrazine hydrate with precursors like 1H-benzimidazol-2-yl-sulfonic acid, demonstrating the utility of hydrazine as a reagent in synthesizing substituted benzimidazoles. researchgate.netnih.gov

A significant reaction involving amines in benzimidazole chemistry is the formation of 2-guanidinobenzimidazole. mdpi.com This moiety is often synthesized from 2-aminobenzimidazole, which can be derived from the corresponding 2-azido compound. A theoretical direct pathway could involve a reaction sequence initiated by the amine, but such a one-pot synthesis from this compound is not prominently documented.

Cyclization Reactions Leading to Fused Heterocycles (e.g., Tetrazolobenzimidazoles)

A prominent and well-studied reaction of this compound is its intramolecular cyclization to form a fused heterocyclic system. This transformation is an example of azido-tetrazole valence tautomerism, a reversible equilibrium between the azide form and the fused tetrazole ring. For this compound, this equilibrium results in the formation of tetrazolo[1,5-a]benzimidazole.

This ring-chain tautomerism is a characteristic feature of azido-substituted azoles. The position of the equilibrium is influenced by several factors, including the electronic nature of the molecule, the solvent, and whether the compound is in its neutral or anionic form. For many neutral azidopyrazoles and azidobenzimidazoles, the equilibrium tends to favor the open-chain azide tautomer. However, upon deprotonation to form the corresponding anion, the equilibrium often shifts significantly towards the more stable, fused tetrazole form. Theoretical studies have been conducted to understand the energetics and barriers of this tautomerization.

Table 1: Azido-Tetrazole Tautomerism in this compound System

| Compound State | Predominant Tautomer | Notes |

|---|---|---|

| Neutral Molecule | This compound (Azide form) | In neutral form, the open-chain azide is generally the more favored tautomer. |

| Anion | Tetrazolo[1,5-a]benzimidazolide (Tetrazole form) | Conversion to the anion via deprotonation shifts the equilibrium to the fused tetrazole ring, which is more stable. |

Reaction with Beta-Ketoesters

The reaction of this compound with beta-ketoesters is not a widely documented transformation. In contrast, the synthesis of 2-substituted benzimidazoles from the condensation of o-phenylenediamines with beta-ketoesters is a well-established and efficient method. This latter reaction utilizes the beta-ketoester as a building block to construct the benzimidazole core, rather than as a reagent to modify a pre-existing azido-benzimidazole. The literature focuses on the beta-ketoester's role as a precursor, reacting with the diamine under various catalytic conditions to form the heterocyclic ring system.

Cycloaddition Chemistry

The azide group in this compound is a classic 1,3-dipole, making it an ideal substrate for cycloaddition reactions, particularly with alkynes. This reactivity is the foundation of "click chemistry," which provides efficient and specific methods for molecular assembly.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction for synthesizing 1,4-disubstituted 1,2,3-triazoles. In this reaction, this compound can serve as the azide component, reacting with a terminal alkyne in the presence of a copper(I) catalyst. The catalyst, often generated in situ from a copper(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate, dramatically accelerates the reaction rate compared to the uncatalyzed thermal cycloaddition.

This methodology is exceptionally robust and tolerant of a wide range of functional groups, allowing for the synthesis of complex benzimidazole-triazole hybrid molecules. The reaction typically proceeds under mild conditions, often in aqueous or alcoholic solvents, and provides high yields of the desired triazole product. Various copper sources and ligands, including those based on benzimidazole itself, have been developed to optimize the catalytic efficiency.

Table 2: Typical Conditions for CuAAC Reactions

| Parameter | Common Conditions | Notes |

|---|---|---|

| Copper Source | CuSO₄·5H₂O, CuI, Cu(OAc)₂ | Cu(II) sources are used with a reducing agent. |

| Reducing Agent | Sodium Ascorbate (NaAsc) | Reduces Cu(II) to the active Cu(I) catalytic species. |

| Solvent | t-BuOH/H₂O, Ethanol, DMSO, THF | Aqueous and organic solvents are effective. |

| Temperature | Room Temperature to 50°C | The reaction is typically fast at mild temperatures. |

| Ligands | TBTA, Tris(2-benzimidazolylmethyl)amines | Used to stabilize the Cu(I) catalyst and accelerate the reaction. |

Formation of 1,2,3-Triazole Linkages

The product of the CuAAC reaction between this compound and a terminal alkyne is a molecule containing a stable 1,2,3-triazole ring. This five-membered aromatic heterocycle acts as a rigid and inert linker, connecting the benzimidazole scaffold to another molecular fragment derived from the alkyne. The resulting 1-(benzimidazol-2-yl)-4-substituted-1H-1,2,3-triazole linkage is of significant interest in medicinal chemistry, as it allows for the creation of hybrid molecules that combine the pharmacophores of both benzimidazoles and triazoles. This approach has been widely used to develop novel compounds with a range of biological activities.

Exploration of Strain-Promoted Azide-Alkyne Cycloadditions (SPAAC) in Azido-Heteroaryl Systems

While CuAAC is a powerful tool, the potential cytotoxicity of the copper catalyst can be a limitation, especially in biological systems. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a "copper-free" click chemistry alternative. This reaction utilizes a strained cycloalkyne, such as a dibenzocyclooctyne (DBCO), which possesses high ring strain. The release of this strain provides the driving force for the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without any catalyst.

The application of SPAAC to azido-heteroaryl systems like this compound is an area of active exploration. This method offers the advantage of being bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes. While less documented for this compound specifically compared to CuAAC, SPAAC represents a versatile and powerful strategy for labeling and conjugating this heterocyclic azide under biocompatible conditions. The reaction kinetics are highly dependent on the structure of the strained alkyne.

Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy

Vibrational spectroscopy is a key analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of 2-Azido-1H-benzimidazole is expected to exhibit several characteristic absorption bands that confirm the presence of both the benzimidazole (B57391) core and the azido (B1232118) substituent. The benzimidazole ring itself presents a complex vibrational pattern. spast.org Key absorptions include the N-H stretching vibration, typically observed as a broad band in the 3400-3200 cm⁻¹ region. journalijdr.comorientjchem.org Aromatic C-H stretching vibrations usually appear around 3100-3000 cm⁻¹. researchgate.net

The C=N stretching vibration of the imidazole (B134444) ring is expected in the 1630-1610 cm⁻¹ range. researchgate.net Furthermore, C=C stretching vibrations from the benzene (B151609) ring typically result in bands within the 1600-1450 cm⁻¹ region. rdd.edu.iq

Crucially, the presence of the azido group (-N₃) is confirmed by a strong and sharp absorption band corresponding to its asymmetric stretching vibration, which is characteristically found in the 2160-2120 cm⁻¹ range. nih.gov A weaker symmetric stretching band for the azide (B81097) group may also be observed near 1300 cm⁻¹.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H (imidazole) | Stretching | 3400 - 3200 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| -N₃ (azide) | Asymmetric Stretching | 2160 - 2120 |

| C=N (imidazole) | Stretching | 1630 - 1610 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Characterization

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the protons of the benzimidazole ring. Due to rapid proton exchange (tautomerism) between the two nitrogen atoms of the imidazole ring at room temperature, the benzo-protons often appear as a symmetric pattern. rsc.orgbeilstein-journals.org

The four aromatic protons on the benzene ring would typically appear as two multiplets in the downfield region, generally between δ 7.0 and 8.0 ppm. rsc.orgnih.gov The protons at positions 4 and 7 are usually magnetically equivalent, as are the protons at positions 5 and 6, leading to a characteristic AA'BB' or two-multiplet system. rsc.org The N-H proton of the imidazole ring is expected to produce a broad singlet at a more downfield chemical shift, typically above δ 12.0 ppm in a solvent like DMSO-d₆, and its position can be concentration-dependent. researchgate.netrsc.org

Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-4 / H-7 | ~ 7.50 - 7.70 | Multiplet |

| H-5 / H-6 | ~ 7.10 - 7.30 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, due to the rapid tautomeric equilibrium, pairs of carbons in the benzene ring (C-4/C-7 and C-5/C-6) and the bridgehead carbons (C-3a/C-7a) are expected to be chemically equivalent, resulting in fewer signals than the total number of carbons. beilstein-journals.orgnih.gov

The carbon atom at position 2 (C-2), directly attached to the electron-withdrawing azide group, is expected to be significantly deshielded and appear at a downfield chemical shift, likely in the range of δ 150-160 ppm. nih.gov The bridgehead carbons (C-3a and C-7a) are typically found around δ 135-145 ppm. The aromatic carbons C-4/C-7 and C-5/C-6 are expected to resonate in the typical aromatic region of δ 110-130 ppm. beilstein-journals.orgscispace.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 150 - 160 |

| C-3a / C-7a | 135 - 145 |

| C-4 / C-7 | 110 - 120 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Derivatives

¹⁹F NMR is a highly sensitive technique used specifically for the characterization of organofluorine compounds. sigmaaldrich.com The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making it an excellent tool for structural elucidation. mdpi.com For hypothetical fluorinated derivatives of this compound, where a fluorine atom is substituted onto the benzene ring, ¹⁹F NMR would provide crucial data.

A literature search did not yield specific data for fluorinated derivatives of this compound. However, based on general principles, the chemical shift of the fluorine atom would depend on its position on the aromatic ring and the electronic effects of the azido-imidazole moiety. researchgate.net Proton-fluorine (¹H-¹⁹F) and carbon-fluorine (¹³C-¹⁹F) coupling constants would also provide valuable information for confirming the substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of a compound. For this compound (C₇H₅N₅), the calculated molecular weight is approximately 159.15 g/mol .

Upon electron ionization (EI), the molecular ion peak ([M]⁺˙) would be expected at m/z 159. The fragmentation of aryl azides is well-documented and typically begins with the loss of a neutral nitrogen molecule (N₂), which is a very stable fragment. researchgate.net This initial loss would lead to a highly reactive nitrene intermediate, which would then rearrange.

Therefore, the primary fragmentation pathway for this compound is expected to involve the loss of N₂ (28 Da) from the molecular ion to produce a fragment ion at m/z 131. This fragment would correspond to the 1H-benzimidazol-2-yl nitrene radical cation. Subsequent fragmentation could involve the characteristic loss of hydrogen cyanide (HCN, 27 Da) from the imidazole ring, a common fragmentation pathway for benzimidazoles, leading to a fragment at m/z 104. journalijdr.com

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Proposed Loss from Precursor |

|---|---|---|

| 159 | [C₇H₅N₅]⁺˙ (Molecular Ion) | - |

| 131 | [C₇H₅N₃]⁺˙ | N₂ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Specific experimental data on the UV-Vis absorption maxima (λmax), molar absorptivity coefficients (ε), and the nature of electronic transitions (e.g., π → π, n → π) for this compound are not available in the reviewed scientific literature. Consequently, a data table detailing these parameters cannot be provided.

X-ray Diffraction Studies of Crystalline Azidobenzimidazole Derivatives

A search for single-crystal X-ray diffraction studies of this compound or its crystalline derivatives did not yield any specific crystallographic data. As a result, information regarding its crystal system, space group, unit cell dimensions, and other structural parameters is not available. A data table of crystallographic information can therefore not be generated.

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. These calculations also provide data on bond lengths, bond angles, and dihedral angles.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91 (Becke, 3-parameter, Perdew-Wang 91) are hybrid functionals that combine Hartree-Fock theory with DFT, offering a high degree of accuracy for predicting molecular geometries and energies. mdpi.comnih.gov

In a typical study on a benzimidazole derivative, the molecule's geometry is optimized using a basis set like 6-311++G(d,p) or 6-31G(d,p) with the B3LYP or B3PW91 functional. mdpi.comniscpr.res.in This process calculates the lowest energy conformation of the molecule. For this compound, these calculations would precisely determine the bond lengths and angles within the benzimidazole ring system and the attached azido (-N3) group. The results would be compared with experimental data if available, with DFT calculations generally showing excellent agreement. nih.gov

Table 1: Representative Theoretical Bond Lengths and Angles for Benzimidazole Derivatives (Illustrative) Note: This table is illustrative of typical data obtained for benzimidazole derivatives; specific values for this compound require dedicated computational studies.

| Parameter | Typical Calculated Value (Å or °) using B3LYP |

|---|---|

| C-N (imidazole ring) | 1.30 - 1.39 |

| N-C-N (imidazole ring) | ~113 |

| C-N (azide bond) | ~1.25 |

| N-N (azide bond) | ~1.15 |

The Hartree-Fock (HF) method is an ab initio calculation that provides a foundational, albeit less accurate, approximation compared to DFT because it does not account for electron correlation to the same extent. It is often used as a baseline for comparison. By calculating the molecular structure using both HF and DFT methods, researchers can assess the impact of electron correlation on the predicted properties of the molecule. This comparative analysis helps validate the results obtained from more complex methods like DFT.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. youtube.com

A small HOMO-LUMO gap indicates that the molecule is more reactive, as less energy is needed for electronic excitation. nih.gov

For this compound, DFT calculations would provide the energy values for the HOMO and LUMO and visualize their spatial distribution. Typically for benzimidazole derivatives, the HOMO is distributed over the fused benzene ring, while the LUMO is often located on the imidazole portion and any electron-withdrawing substituents. irjweb.comnih.gov The azido group, being electron-rich, would significantly influence the energy and distribution of the HOMO.

Table 2: Illustrative FMO Data for a Benzimidazole Derivative Note: This table provides an example of the kind of data generated in FMO analysis. Specific values for this compound are not available in the searched literature.

| Parameter | Illustrative Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.30 | Energy of the highest occupied molecular orbital |

| ELUMO | -1.81 | Energy of the lowest unoccupied molecular orbital |

| ΔE (Gap) | 4.49 | Indicates chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. rsc.org

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on nitrogen or oxygen atoms). These sites are susceptible to electrophilic attack.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas (e.g., hydrogen atoms attached to heteroatoms). These sites are prone to nucleophilic attack.

Green regions show neutral or zero potential.

For this compound, the MEP map would likely show a significant negative potential (red) around the nitrogen atoms of the azido group and the imidazole ring, identifying them as primary sites for interaction with electrophiles. researchgate.netrsc.org Positive potential (blue) would be expected around the N-H proton of the imidazole ring, marking it as a site for nucleophilic interaction or hydrogen bonding. nih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals. nih.gov The stabilization energy (E(2)) associated with these interactions is calculated, where a higher E(2) value indicates a stronger interaction and greater molecular stability.

Computational and Theoretical Chemistry Studies of 2 Azido 1h Benzimidazole

Computational chemistry provides profound insights into the molecular structure, properties, and reactivity of 2-Azido-1H-benzimidazole. Through the application of quantum mechanical methods, particularly Density Functional Theory (DFT), researchers can model various aspects of the molecule's behavior, from its electronic structure and non-covalent interactions to its spectroscopic signatures and reaction pathways.

Advanced Synthetic Applications and Derivatization Strategies

Application as Building Blocks in the Construction of Complex Heterocyclic Systems

2-Azido-1H-benzimidazole serves as a pivotal precursor for the synthesis of various fused and linked heterocyclic systems. The azide (B81097) moiety acts as a versatile chemical handle, primarily for constructing nitrogen-containing rings through cycloaddition reactions or via nitrene intermediates.

The most prominent application of this compound is in the synthesis of 1,2,3-triazole-linked benzimidazole (B57391) conjugates. This is primarily achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govsymbiosisonlinepublishing.comwikipedia.org This reaction joins the 2-azidobenzimidazole moiety with a terminal alkyne to selectively and efficiently form a stable 1,4-disubstituted triazole ring. nih.gov The process is known for its high yield, broad scope, and tolerance of various functional groups, making it a powerful tool for molecular hybridization. wikipedia.org

Table 1: Examples of Benzimidazole-Linked Triazole Synthesis via CuAAC This table is interactive and can be sorted by column.

| Alkyne Reactant | Catalyst System | Resulting Conjugate Type | Reference |

|---|---|---|---|

| Propargyl Alcohol | CuSO₄ / Sodium Ascorbate | Hydroxymethyl-triazole linked benzimidazole | nih.gov |

| Phenylacetylene | Cu(I) | Phenyl-triazole linked benzimidazole | nih.gov |

| Ethyl Acetoacetate derivative | Cu(I) | Ester-functionalized triazole linked benzimidazole | uctm.edu |

| Glycosyl Alkynes | Cu(I) | Glycoconjugate-triazole linked benzimidazole | nih.gov |

The direct application of this compound as a precursor for carbazone synthesis is not extensively documented in scientific literature. Similarly, while the benzimidazole scaffold is a common component in molecules containing a 1,3,4-thiadiazole (B1197879) ring, the synthetic routes typically originate from other 2-substituted benzimidazoles. mdpi.com

Commonly, the synthesis of benzimidazole-bearing thiadiazoles starts from 2-mercaptobenzimidazole (B194830) or its derivatives. nih.govorganic-chemistry.org For instance, thiosemicarbazide (B42300) derivatives of benzimidazole can undergo dehydrative cyclization in an acidic medium to form the 1,3,4-thiadiazole ring. nih.gov This suggests that for the construction of thiadiazole scaffolds, functional groups like thiols or amines at the C2 position of the benzimidazole are more synthetically direct and are therefore preferred over the azido (B1232118) group.

Development of this compound Derivatives as Ligands in Catalytic Systems

While this compound itself is primarily a reactive intermediate, its derivatives, particularly the triazole conjugates discussed previously, are highly effective as ligands in catalytic systems. The benzimidazole nucleus and the newly formed triazole ring both contain multiple nitrogen atoms that can act as coordination sites for metal ions.

Tris(2-benzimidazolylmethyl)amines have been identified as superior accelerating ligands for the copper(I)-catalyzed azide-alkyne cycloaddition reaction itself. baranlab.org Following this principle, the benzimidazole-triazole hybrids synthesized from 2-azidobenzimidazole can chelate with metal centers, such as Copper(II), to form stable complexes. mdpi.com These metal complexes possess their own catalytic potential and are explored for various chemical transformations. The specific structure of the substituent attached to the triazole ring can be modified to fine-tune the electronic and steric properties of the ligand, thereby influencing the activity and selectivity of the catalytic system.

Strategies for Regioselective Functionalization of the Benzimidazole Ring in Azido Derivatives

Regioselective functionalization of the benzimidazole core, specifically the C-H bonds of the benzene (B151609) ring, is a crucial strategy for creating diverse derivatives. A powerful technique for this is Directed ortho-Metalation (DoM). uctm.edu In this method, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, leading to deprotonation of the nearest (ortho) C-H bond. uctm.educhalmers.se This generates a stabilized carbanion that can react with various electrophiles.

However, applying this strategy directly to this compound presents significant challenges. The molecule has multiple reactive sites:

The acidic N-H proton of the imidazole (B134444) ring.

The electrophilic azido group at the C2 position.

The C-H bonds on the benzene ring (C4, C5, C6, C7).

Standard organolithium bases would preferentially deprotonate the N-H proton or react with the azide before ortho C-H activation could occur. A plausible, though not widely reported, strategy to overcome this would involve a multi-step process:

N-Protection: The imidazole nitrogen would first be protected with a suitable group that is stable to strongly basic conditions.

Directed Metalation: One of the nitrogen atoms in the imidazole ring could then potentially act as a DMG to direct lithiation to the C7 position. The choice of base and reaction conditions would be critical to avoid reaction with the azido group. nih.gov

Electrophilic Quench: The resulting organometallic intermediate could be trapped with an electrophile to install a new functional group at the C7 position.

While this approach is well-established for other aryl and heterocyclic systems, its application to the chemically sensitive this compound framework requires careful optimization and is not a commonly cited transformation. nih.govnih.gov

Exploitation of Nitrene Intermediates Derived from 2-Azidobenzimidazoles in Organic Transformations

The thermal or photochemical decomposition of this compound provides a direct route to a highly reactive nitrene intermediate, 2-benzimidazolylnitrene, through the extrusion of dinitrogen (N₂). chalmers.se This method is analogous to the formation of carbenes from diazo compounds. Nitrenes are electron-deficient species with only six valence electrons, making them highly electrophilic and reactive.

The generated nitrene can exist in either a singlet or triplet electronic state, which can influence its reaction pathway. chalmers.se These transient nitrene intermediates are not isolated but are trapped in situ to participate in a variety of powerful organic transformations. nih.gov

Key reactions involving nitrene intermediates from 2-azidobenzimidazoles include:

C–H Insertion: The nitrene can insert into carbon-hydrogen bonds, providing a direct method for C-N bond formation and amination or amidation of substrates.

Intramolecular Cyclization: If a suitable C-H bond is present elsewhere in the molecule or in a substituent, the nitrene can undergo intramolecular cyclization, leading to the formation of fused-ring systems.

Rearrangements: Aryl nitrenes are known to undergo complex rearrangements, including ring-expansion and ring-contraction, which can be exploited to synthesize novel heterocyclic scaffolds.

These transformations showcase the utility of 2-azidobenzimidazoles as precursors to nitrenes, which serve as powerful tools for constructing complex nitrogen-containing molecules.

Table 2: Representative Transformations via Nitrene Intermediates This table is interactive and can be sorted by column.

| Precursor | Condition | Intermediate | Transformation Type | Product Type | Reference |

|---|---|---|---|---|---|

| Organic Azide (General) | Thermolysis (Heat) | Singlet/Triplet Nitrene | C-H Insertion | Amine / Amide | |

| Organic Azide (General) | Photolysis (UV Light) | Singlet Nitrene | Cycloaddition | Aziridine | nih.gov |

| Aryl Azide | Thermolysis | Aryl Nitrene | Ring Expansion | Cumulene / Azepine derivative | |

| 2-Azidobenzimidazole | Heat or Light | 2-Benzimidazolylnitrene | Intramolecular Cyclization | Fused Benzimidazole System |

Future Research Directions in 2 Azido 1h Benzimidazole Chemistry

Development of Novel and More Efficient Synthetic Pathways

While established methods for the synthesis of 2-azido-1H-benzimidazole exist, future research will likely focus on the development of more efficient, sustainable, and versatile synthetic pathways. Current methodologies often involve multi-step procedures that may suffer from limitations such as harsh reaction conditions, limited substrate scope, and the generation of stoichiometric waste.

A promising avenue for future exploration is the refinement of metal-catalyzed cross-coupling reactions. For instance, the nickel-catalyzed azidation of 2-halobenzimidazoles presents a direct and efficient route. Further investigation into optimizing reaction conditions, exploring a wider range of nickel catalysts and ligands, and expanding the substrate scope to include variously substituted benzimidazoles will be crucial. Comparative studies of different catalytic systems, including those based on other transition metals like copper or palladium, could lead to the identification of more cost-effective and environmentally benign catalysts.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Metal-Catalyzed Azidation | High efficiency, direct C-N bond formation | Catalyst and ligand screening, optimization of reaction conditions, substrate scope expansion |

| One-Pot/Tandem Reactions | Increased efficiency, reduced waste | Design of novel multi-component reactions, exploration of cascade sequences |

| Green Synthetic Routes | Environmental sustainability, improved safety | Use of eco-friendly solvents, development of catalyst-free methods, energy-efficient protocols (e.g., microwave, ultrasound) orgchemres.org |

In-depth Investigation of Advanced Reactivity Patterns and Unexplored Mechanistic Insights

The 2-azido group in this compound is a versatile functional handle that can participate in a wide array of chemical transformations. While its use in cycloaddition reactions is known, a vast potential for uncovering novel reactivity patterns and gaining deeper mechanistic understanding remains.

1,3-Dipolar Cycloaddition Reactions: The reaction of this compound with alkynes to form 1,2,3-triazole-linked benzimidazoles is a powerful tool for constructing complex heterocyclic systems. wikipedia.orgpreprints.orgresearchgate.netresearchgate.netyoutube.comijrpc.com Future research should focus on expanding the scope of dipolarophiles beyond simple alkynes to include alkenes, nitriles, and other unsaturated systems. wikipedia.org A systematic investigation of the regioselectivity and stereoselectivity of these cycloadditions, supported by computational studies, will provide valuable insights for the rational design of synthetic targets.

Photochemical and Thermal Reactivity: The photolytic or thermolytic decomposition of this compound is expected to generate a highly reactive 2-nitreno-1H-benzimidazole intermediate. derpharmachemica.com The subsequent reactivity of this nitrene, including intramolecular C-H insertion, cyclization, and rearrangement reactions, is a largely unexplored area. researchgate.net Detailed mechanistic studies, employing techniques such as transient absorption spectroscopy and computational modeling, could elucidate the electronic nature and reactivity of this transient species, opening doors to novel synthetic methodologies for the construction of fused-ring systems and other complex nitrogen-containing heterocycles.

Reactions with Nucleophiles and Electrophiles: The reactivity of the azido (B1232118) group towards various nucleophiles and electrophiles warrants further investigation. For example, the Staudinger reaction with phosphines could provide a route to 2-amino-1H-benzimidazoles under mild conditions. Understanding the electronic influence of the benzimidazole (B57391) ring on the reactivity of the azido group will be crucial for developing selective transformations.

| Reactivity Pattern | Potential Applications | Areas for Mechanistic Investigation |

| 1,3-Dipolar Cycloadditions | Synthesis of novel heterocyclic scaffolds, bioconjugation | Regioselectivity, stereoselectivity, role of catalysts, computational modeling |

| Nitrene Chemistry | Formation of fused-ring systems, C-H functionalization | Nature of the nitrene intermediate (singlet vs. triplet), reaction pathways (insertion vs. rearrangement) |

| Nucleophilic/Electrophilic Reactions | Synthesis of diverse 2-substituted benzimidazoles | Reaction kinetics, substituent effects, role of the benzimidazole core |

Rational Design and Synthesis of Chemically Diverse Analogues for Targeted Material Science and Catalytic Applications

The unique electronic and structural features of this compound make it an attractive building block for the creation of functional materials and novel catalysts. Future research in this area should focus on the rational design and synthesis of analogues with tailored properties.

Materials Science: The ability of the benzimidazole and triazole moieties (formed via click chemistry) to act as ligands for metal ions suggests that this compound could be a valuable precursor for the synthesis of coordination polymers and metal-organic frameworks (MOFs). youtube.com By systematically varying the substituents on the benzimidazole ring and the nature of the metal ions, it may be possible to create materials with tunable porosity, fluorescence, and electronic properties for applications in gas storage, separation, and sensing. Furthermore, the incorporation of the azido group into polymer backbones could lead to the development of photosensitive or cross-linkable materials. plu.mxnih.govrsc.orgmdpi.com The potential for this compound derivatives to serve as energetic materials is also an area that warrants theoretical and experimental investigation. mdpi.commdpi.comresearchgate.net

Catalysis: The development of novel ligands is a cornerstone of catalysis research. This compound and its triazole derivatives can be explored as ligands for transition metal catalysts. nih.govresearchgate.netnih.gov The nitrogen-rich environment provided by these ligands could stabilize various metal centers and influence their catalytic activity and selectivity in a range of organic transformations. For instance, benzimidazole-based N-heterocyclic carbenes (NHCs), which are powerful ligands in catalysis, could potentially be synthesized from this compound precursors. nih.govresearchgate.netresearchgate.net

| Application Area | Design Strategy | Target Properties/Functions |

| Material Science | Incorporation into coordination polymers/MOFs, functionalization of polymers | Porosity, luminescence, conductivity, photosensitivity, energetic properties |

| Catalysis | Use as ligands for transition metals, precursors to N-heterocyclic carbenes | Enhanced catalytic activity, improved selectivity, novel reaction pathways |

Integration with Emerging Synthetic Methodologies, such as Flow Chemistry and Photoredox Catalysis

To enhance the efficiency, safety, and scalability of reactions involving this compound, future research should embrace emerging synthetic methodologies like continuous flow chemistry and photoredox catalysis.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly when dealing with potentially hazardous intermediates like azides. preprints.orgresearchgate.netnih.govnih.govbeilstein-journals.orgacs.orgscispace.comdurham.ac.ukalmacgroup.com The synthesis of this compound itself, as well as its subsequent transformations such as cycloaddition reactions, could be adapted to flow conditions. nih.gov This would not only allow for safer handling of azides but also enable rapid reaction optimization and scale-up.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for green and sustainable organic synthesis. researchgate.netcnr.itrsc.org Future research could explore the use of photoredox catalysis for the synthesis of this compound, for instance, through the C-H azidation of the benzimidazole core. researchgate.net Furthermore, the development of photocatalytic methods for the transformation of the 2-azido group could lead to novel and selective reaction pathways that are not accessible through traditional thermal methods.

| Emerging Methodology | Potential Benefits for this compound Chemistry | Key Research Objectives |

| Flow Chemistry | Enhanced safety, improved process control, scalability, rapid optimization | Development of robust flow protocols for synthesis and subsequent reactions, integration of in-line analysis |

| Photoredox Catalysis | Mild and green reaction conditions, novel reaction pathways | Exploration of photocatalytic C-H azidation, investigation of photocatalytic transformations of the azido group |

Q & A

Q. Table 1: Key Synthetic Steps and Analytical Data

| Step | Intermediate | Key Spectral Data |

|---|---|---|

| 1 | 1H-Benzo[d]imidazole-2-thiol | IR: 2634 cm⁻¹ (S-H); ¹H-NMR: δ12.31 (S-H) |

| 2 | 2-Hydrazinyl-1H-benzimidazole | IR: 3464 cm⁻¹ (N-H); Rf = 0.62 (TLC) |

Advanced: How can researchers optimize reaction conditions to improve yield in this compound synthesis?

Answer:

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance azide stability but may require rigorous drying .

- Temperature control : Low temperatures (0–5°C) minimize side reactions during azide formation .

- Catalysts : Transition metals (e.g., CuI) can accelerate Staudinger-type reactions for azide functionalization .

- Workflow validation : Parallel small-scale reactions (e.g., 0.1 mmol) with HPLC monitoring help identify optimal conditions before scaling up .

Note : Conflicting reports exist on the stability of intermediates; for example, hydrazinyl derivatives may degrade under prolonged heating, necessitating real-time monitoring .

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

- IR spectroscopy : Azide group absorption at ~2100 cm⁻¹; benzimidazole N-H stretch at ~3400 cm⁻¹ .

- ¹H-NMR : Aromatic protons (δ6.5–8.5) and absence of thiol/hydrazine protons confirm substitution .

- ESI-MS : Molecular ion peak matching the theoretical mass (e.g., m/z 174.1 for C₇H₅N₅) .

Advanced: How to address contradictory elemental analysis results during synthesis?

Answer:

Discrepancies >0.4% may arise from:

- Impurities : Recrystallize intermediates using methanol/water mixtures .

- Instrument calibration : Validate CHNS analyzers with certified standards (e.g., acetanilide) .

- Alternative methods : Use high-resolution mass spectrometry (HRMS) or combustion analysis for cross-verification .

Example : In one study, deviations were resolved by repeating combustion analysis under argon to prevent oxidation .

Basic: What are common intermediates in synthesizing 2-substituted benzimidazoles?

Answer:

- 2-Aminobenzimidazole : Prepared via cyclization of o-phenylenediamine with cyanogen bromide .

- 2-Hydrazinylbenzimidazole : Synthesized by substituting 2-thiol or 2-chloro derivatives with hydrazine .

- 2-Azido derivatives : Generated from hydrazinyl intermediates using NaNO₂/HCl or diazotransfer reagents .

Advanced: What strategies functionalize the azido group for targeted drug delivery?

Answer:

Q. Table 2: Functionalization Routes

| Strategy | Reagents | Application Example |

|---|---|---|

| CuAAC | CuSO₄, sodium ascorbate | Antibody-drug conjugates |

| Staudinger | Triphenylphosphine | Prodrug activation |

Basic: How to evaluate the biological activity of this compound derivatives?

Answer:

- In vitro assays : Anticancer (MTT assay on HeLa cells), antimicrobial (MIC against S. aureus), or enzyme inhibition (e.g., kinase assays) .

- Controls : Compare with unsubstituted benzimidazole and known inhibitors (e.g., albendazole for antiparasitic studies) .

Advanced: How does crystallography aid in confirming benzimidazole derivatives' structures?

Answer:

Single-crystal X-ray diffraction (SC-XRD) with software like WinGX validates:

- Bond angles/lengths : Azide group geometry (N-N-N ~180°) .

- Packing interactions : Hydrogen bonds stabilizing the crystal lattice .

Note : Crystallization may require slow evaporation from DMSO/EtOH mixtures .

Basic: What are key considerations in designing experiments for benzimidazole derivatives?

Answer:

- Sample purity : ≥95% by HPLC before biological testing .

- Reaction reproducibility : Document solvent grades, temperature, and stirring rates meticulously .

- Safety : Azides are shock-sensitive; handle in small quantities under inert atmospheres .

Advanced: How to resolve discrepancies in pharmacological data across studies?

Answer:

- Replicate conditions : Match cell lines, solvent (e.g., DMSO concentration ≤0.1%), and assay protocols .

- Pharmacokinetics : Assess metabolic stability (e.g., liver microsome assays) to explain potency variations .

- Data triangulation : Combine in vitro, in silico (docking studies), and in vivo results for robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.